molecular formula C12H14N2O2S B1345508 1-(Mesitylsulfonyl)-1H-imidazole CAS No. 50257-39-1

1-(Mesitylsulfonyl)-1H-imidazole

Cat. No.: B1345508
CAS No.: 50257-39-1
M. Wt: 250.32 g/mol
InChI Key: XFHVQSPNDDOABS-UHFFFAOYSA-N
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Description

1-(Mesitylsulfonyl)-1H-imidazole is an organic compound characterized by the presence of a mesitylsulfonyl group attached to an imidazole ring. This compound is notable for its utility in various chemical reactions and its applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Mesitylsulfonyl)-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of mesitylene with chlorosulfonic acid to form mesitylsulfonyl chloride. This intermediate is then reacted with imidazole in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is often purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Mesitylsulfonyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The mesitylsulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Major Products: The products of these reactions vary widely depending on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamide or sulfonate esters, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

1-(Mesitylsulfonyl)-1H-imidazole has a broad range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, serving as a protecting group for amines and alcohols.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for pharmaceuticals.

    Biological Studies: It is used in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Industrial Applications: The compound finds use in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 1-(Mesitylsulfonyl)-1H-imidazole exerts its effects is primarily through its ability to act as a sulfonylating agent The mesitylsulfonyl group is highly reactive, allowing it to form stable bonds with nucleophiles

Comparison with Similar Compounds

    1-(Tosyl)-1H-imidazole: Similar in structure but with a toluenesulfonyl group instead of a mesitylsulfonyl group.

    1-(Methanesulfonyl)-1H-imidazole: Contains a methanesulfonyl group, offering different reactivity and properties.

    1-(Benzenesulfonyl)-1H-imidazole: Features a benzenesulfonyl group, used in similar applications but with distinct chemical behavior.

Uniqueness: 1-(Mesitylsulfonyl)-1H-imidazole is unique due to the presence of the mesitylsulfonyl group, which provides steric hindrance and electronic effects that influence its reactivity. This makes it particularly useful in selective reactions where other sulfonyl groups might not perform as effectively.

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-9-6-10(2)12(11(3)7-9)17(15,16)14-5-4-13-8-14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHVQSPNDDOABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198251
Record name 1-((2,4,6-Trimethylphenyl)sulphonyl)-1H-imidazole
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Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50257-39-1
Record name 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-imidazole
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Record name 1-(Mesitylsulfonyl)-1H-imidazole
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Record name 50257-39-1
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Record name 1-((2,4,6-Trimethylphenyl)sulphonyl)-1H-imidazole
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Record name 1-[(2,4,6-trimethylphenyl)sulphonyl]-1H-imidazole
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Record name 1-(Mesitylsulfonyl)-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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